1,2-Benzisoxazole-3-carboximidamide
Overview
Description
1,2-Benzisoxazole-3-carboximidamide is an aromatic organic compound with a benzene-fused isoxazole ring structureThe compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisoxazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1,2-benzisoxazole-3-carboxylic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-benzisoxazole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1,2-benzisoxazole-3-carboxamide, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; often requires a base or acid catalyst.
Major Products Formed
Oxidation: 1,2-Benzisoxazole-3-carboxylic acid.
Reduction: 1,2-Benzisoxazole-3-carboxamide.
Substitution: Various substituted benzisoxazole derivatives.
Scientific Research Applications
1,2-Benzisoxazole-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-benzisoxazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisoxazole-3-carboxylic acid
- 1,2-Benzisoxazole-3-carboxamide
- 2,1-Benzisoxazole derivatives
Uniqueness
1,2-Benzisoxazole-3-carboximidamide is unique due to its specific functional group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for the synthesis of diverse chemical entities and for exploring new therapeutic applications .
Properties
IUPAC Name |
1,2-benzoxazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4H,(H3,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGJDNKTUZLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697827 | |
Record name | 1,2-Benzoxazole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737703-40-1 | |
Record name | 1,2-Benzoxazole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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